molecular formula C13H12ClNO2 B567404 Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate CAS No. 1313712-17-2

Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate

Cat. No.: B567404
CAS No.: 1313712-17-2
M. Wt: 249.694
InChI Key: CIIWYZBTMMYGHA-UHFFFAOYSA-N
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Description

“Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene, but with one of the carbon atoms replaced by a nitrogen . The “3-chlorobenzyl” indicates a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom at the 3-position .


Molecular Structure Analysis

The exact molecular structure of “this compound” would require more specific information or a detailed analysis using spectroscopic techniques such as NMR or mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich pyrrole ring and the electron-withdrawing carboxylate group. The chlorine atom on the benzyl group might also be a site of reactivity .

Scientific Research Applications

Chemical Modifications and Biopolymer Applications

  • Xylan Derivatives : The study by Petzold-Welcke et al. (2014) discusses the chemical modification of xylan, a biopolymer, to produce ethers and esters with specific properties. Although not directly related to Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate, the methodologies for chemical modifications and applications in drug delivery hint at the potential of similar modifications in pyrrole derivatives for targeted applications (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).

Antioxidant Properties and Cell Protection

  • Chromones and Derivatives : Yadav et al. (2014) review the antioxidant potential of chromones, emphasizing the importance of specific functional groups for radical scavenging activity. This study suggests that pyrrole derivatives, by analogy, may have potential applications in protecting cells from oxidative stress if they possess similar functional groups (Yadav, P., Parshad, B., Manchanda, P., & Sharma, S. K., 2014).

Supramolecular Chemistry and Capsule Formation

  • Calixpyrrole Scaffolds : Ballester (2011) discusses the use of calixpyrrole derivatives in forming supramolecular capsules, highlighting the structural and functional versatility of pyrrole-based compounds in creating complex molecular architectures. This could imply potential for this compound in similar applications, given appropriate modifications (Ballester, P., 2011).

Role in Plant Defense Mechanisms

  • Proline and Pyrroline-5-Carboxylate Metabolism : Qamar et al. (2015) explore the role of pyrroline-5-carboxylate, a derivative of proline, in plant defense against pathogens. This indicates that pyrrole derivatives may play significant roles in biological processes and stress responses in plants (Qamar, A., Mysore, K., & Senthil-Kumar, M., 2015).

Photodynamic Therapy and Antimicrobial Applications

  • Boron-Containing Chlorins and Tetraazaporphyrins : The synthesis and biological properties of boron-containing chlorins, as reviewed by Ratajski et al. (2006), suggest the potential of pyrrole derivatives in photodynamic therapy and as antimicrobial agents. This highlights the possible applications of this compound in medicinal chemistry, given structural similarities and functional group modifications (Ratajski, M., Osterloh, J., & Gabel, D., 2006).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the compound for specific information .

Properties

IUPAC Name

methyl 4-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-17-13(16)12-8-15-7-10(12)5-9-3-2-4-11(14)6-9/h2-4,6-8,15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIWYZBTMMYGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724396
Record name Methyl 4-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-17-2
Record name Methyl 4-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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